molecular formula C8H11ClFNO3 B6351759 Methyl 3-amino-4-fluorobenzoate hydrochloride hydrate CAS No. 2368828-42-4

Methyl 3-amino-4-fluorobenzoate hydrochloride hydrate

Cat. No.: B6351759
CAS No.: 2368828-42-4
M. Wt: 223.63 g/mol
InChI Key: LVTSIDRQQIOLED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-amino-4-fluorobenzoate hydrochloride hydrate is a chemical compound with the molecular formula C8H9ClFNO2 and a molecular weight of 205.61 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-4-fluorobenzoate hydrochloride hydrate typically involves the esterification of 3-amino-4-fluorobenzoic acid with methanol in the presence of a catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistency and efficiency. Quality control measures are implemented to monitor the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-fluorobenzoate hydrochloride hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-amino-4-fluorobenzoate hydrochloride hydrate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-fluorobenzoate hydrochloride hydrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved include signal transduction and metabolic processes .

Properties

IUPAC Name

methyl 3-amino-4-fluorobenzoate;hydrate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2.ClH.H2O/c1-12-8(11)5-2-3-6(9)7(10)4-5;;/h2-4H,10H2,1H3;1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVTSIDRQQIOLED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)F)N.O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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